GAT-1 Subtype Selectivity: Tiagabine vs. Other GABA Transporter Subtypes
Tiagabine demonstrates exceptional selectivity for the GAT-1 transporter over other GABA transporter subtypes (GAT-2, GAT-3, BGT-1), a key differentiator from broad-spectrum GABA uptake inhibitors. In a standardized [³H]GABA uptake assay using recombinantly expressed mouse GABA transporters, tiagabine's IC₅₀ values were determined for each subtype [1]. This level of selectivity ensures that experimental outcomes are attributable to GAT-1 modulation, minimizing off-target confounding effects commonly observed with less selective inhibitors like (S)-SNAP-5114 [2].
| Evidence Dimension | GABA Transporter Subtype Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | GAT-1: 0.8 µM; GAT-2: >300 µM; GAT-3: >800 µM; BGT-1: >300 µM |
| Comparator Or Baseline | (S)-SNAP-5114: GAT-1: 388 µM; GAT-2: 21 µM; GAT-3: 5 µM; BGT-1: 140 µM |
| Quantified Difference | Tiagabine exhibits >375-fold selectivity for GAT-1 over GAT-2, and >1000-fold over GAT-3, while (S)-SNAP-5114 is 4-fold more potent at GAT-3 than GAT-1. |
| Conditions | [³H]GABA uptake experiments using recombinantly expressed mouse GATs in mammalian cells |
Why This Matters
For researchers investigating GAT-1-specific pharmacology, tiagabine's high subtype selectivity is essential to avoid confounding results from off-target inhibition of other GABA transporters.
- [1] Damgaard M, Al-Khawaja A, Vogensen SB, Jurik A, Sijm M, Lie MEK, et al. Identification of the first highly selective inhibitor of human GABA transporter GAT3. ACS Chem Neurosci. 2017;8(10):2169-2177. Table 1. View Source
- [2] Thomsen C, et al. 1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(2-methoxyphenyl)-4-piperidinol, a novel subtype selective inhibitor of the mouse type II GABA-transporter. Br J Pharmacol. 1997;120(6):983-5. PMID: 9134205. View Source
